molecular formula C18H33BO2 B1427709 2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1041002-96-3

2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1427709
CAS No.: 1041002-96-3
M. Wt: 292.3 g/mol
InChI Key: CNSWZOSRAMYLNC-JQIJEIRASA-N
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Description

2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as cyclododecyl-TMD, is an organic compound with a unique structure. It is a cyclic, aliphatic borane that has been used in a variety of scientific applications, including organic synthesis, drug discovery, and catalysis. Cyclododecyl-TMD is a versatile compound that has been used for a variety of purposes, and its unique structure gives it a range of advantages over other boranes.

Scientific Research Applications

Allylating Reagent for Synthesis

This compound is used as an allylating reagent for the preparation of homoallylic alcohols and amines. It's characterized by NMR techniques and can be purified by distillation. Its solubility in organic solvents like CH2Cl2 and THF makes it versatile for chemical synthesis (Ramachandran & Gagare, 2010).

Structural Characterization and Vibrational Properties

The compound has been extensively studied for its structural and vibrational properties using techniques like X-ray diffraction and DFT calculations. This helps in understanding its conformation and molecular structure, crucial for its application in chemical synthesis (Wu, Chen, Chen, & Zhou, 2021).

Role in Density Functional Theory (DFT) Studies

It serves as a key material in DFT studies for analyzing molecular structures. Such studies are important for predicting chemical reactivity and properties, which are essential in material science and pharmaceutical research (Liao, Liu, Wang, & Zhou, 2022).

Applications in Borylation and Suzuki-Miyaura Coupling Reactions

This compound is utilized in borylation reactions and Pd-catalyzed Suzuki-Miyaura coupling reactions. These reactions are fundamental in organic synthesis, especially in the pharmaceutical industry for the production of complex molecules (Takagi & Yamakawa, 2013).

Use in Molecular Solar Thermal Energy Storage

The compound is also researched in the context of molecular solar thermal (MOST) energy storage, where it is used as a building block for borylated norbornadienes. This application demonstrates its potential in renewable energy technologies (Schulte & Ihmels, 2022).

Contribution to Crystallography and Material Science

Its role in crystallography and material science is significant, as the compound's polymorphic and co-crystalline forms have been studied. These studies contribute to the understanding of molecular interactions and stability, which are key in the development of new materials (Batsanov, Howard, Albesa-Jové, Collings, Liu, Mkhalid, Thibault, & Marder, 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 1-cyclododecene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "1-cyclododecene", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "1. To a stirred solution of 1-cyclododecene (1.0 g, 6.2 mmol) in dry toluene (10 mL) under nitrogen, add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 g, 9.3 mmol) and Pd(PPh3)4 (0.05 g, 0.04 mmol).", "2. Heat the reaction mixture at 100°C for 24 hours under nitrogen.", "3. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and the solvent is removed under reduced pressure.", "4. The crude product is purified by flash chromatography on silica gel using hexanes/ethyl acetate (9:1) as the eluent to afford the desired product as a colorless oil (yield: 80%)." ] }

1041002-96-3

Molecular Formula

C18H33BO2

Molecular Weight

292.3 g/mol

IUPAC Name

2-[(1Z)-cyclododecen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H33BO2/c1-17(2)18(3,4)21-19(20-17)16-14-12-10-8-6-5-7-9-11-13-15-16/h14H,5-13,15H2,1-4H3/b16-14+

InChI Key

CNSWZOSRAMYLNC-JQIJEIRASA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C/2=C/CCCCCCCCCC2

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCCCCC2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCCCCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
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2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-(1-Cyclododecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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